チエニル酸
概要
説明
チエニル酸、別名チクリナフェンは、尿酸低下作用(尿酸排泄促進作用)を有するループ利尿薬です。かつては高血圧治療薬として市販されていました。 チエニル酸は1979年5月2日にFDAによって承認されましたが、使用と肝炎との関連を示唆する症例報告を受けて1982年に撤回されました .
科学的研究の応用
Tienilic acid has been extensively studied for its pharmacokinetics and metabolism. It is used in research to understand its uricosuric and diuretic properties. Additionally, tienilic acid serves as a model compound for studying the metabolism and toxicity of thiophene-containing drugs. It has been used in mass spectrometric studies to identify its metabolites and understand its metabolic pathways .
作用機序
チエニル酸は、薬物代謝に関与するシトクロムP450酵素の自殺基質として作用します。これらの酵素によって行われる代謝反応は、チエニル酸を非常に求電子性の高いチオフェンスルホキシドに変換します。これは、酵素の活性部位のチオール基のアルキル化につながるマイケル反応を促進します。 チオフェンスルホキシドからの水の脱離により、チオフェン環が回復し、チエニル酸が酵素に共有結合し、酵素を不可逆的に阻害します .
類似の化合物との比較
チエニル酸は、エタクリン酸などの他のループ利尿薬に似ています。 それは、他の利尿薬にはあまり見られない尿酸排泄促進作用があるため、独特です。類似の化合物には以下が含まれます。
エタクリン酸: ループ利尿薬ですが、尿酸排泄促進作用はありません。
フロセミド: 尿酸排泄促進作用のない広く使用されているループ利尿薬です。
ブメタニド: チエニル酸とは薬物動態が異なる別のループ利尿薬.
チエニル酸の利尿作用と尿酸排泄促進作用のユニークな組み合わせにより、肝毒性のために市場から撤退したにもかかわらず、研究にとって貴重な化合物となっています。
生化学分析
Biochemical Properties
Tienilic acid plays a significant role in biochemical reactions, particularly as a suicide substrate for cytochrome P450 enzymes, specifically CYP2C9 and CYP2C10 . The metabolic reaction carried out by these enzymes converts tienilic acid to a thiophene sulfoxide, which is highly electrophilic. This encourages a Michael reaction leading to the alkylation of a thiol group in the enzyme’s active site, resulting in the irreversible inhibition of the enzyme . Additionally, tienilic acid interacts with various proteins and enzymes, including those involved in drug metabolism and uric acid excretion .
Cellular Effects
Tienilic acid has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism and detoxification pathways . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CYP2C9 by tienilic acid can lead to the accumulation of reactive metabolites, which may cause cellular damage and hepatotoxicity .
Molecular Mechanism
The molecular mechanism of tienilic acid involves its conversion to a reactive thiophene sulfoxide intermediate by cytochrome P450 enzymes . This intermediate forms covalent bonds with the enzyme’s active site, leading to irreversible inhibition. The primary metabolite of tienilic acid, 5-OH tienilic acid, is derived from a thiophene epoxide intermediate, which is likely responsible for the covalent binding and mechanism-based inactivation of CYP2C9 . This mechanism highlights the compound’s role as a potent inhibitor of cytochrome P450 enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tienilic acid change over time. The compound is rapidly metabolized and excreted, with a plasma half-life ranging from 1.6 to 2.4 hours . Studies have shown that tienilic acid can cause long-term effects on cellular function, particularly in the liver, where it can lead to hepatotoxicity due to the accumulation of reactive metabolites . The stability and degradation of tienilic acid in laboratory settings are crucial factors in understanding its long-term effects.
Dosage Effects in Animal Models
The effects of tienilic acid vary with different dosages in animal models. In studies involving dogs, rabbits, and chickens, tienilic acid exhibited potent uricosuric and diuretic effects . At high doses, the compound can cause toxic effects, including hepatotoxicity and renal damage . These adverse effects highlight the importance of dosage regulation in the use of tienilic acid.
Metabolic Pathways
Tienilic acid is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes biotransformation to form reactive metabolites, including thiophene sulfoxide and thiophene epoxide intermediates . These metabolites can covalently bind to cellular proteins, leading to enzyme inhibition and potential toxicity . The metabolic pathways of tienilic acid are crucial in understanding its pharmacokinetics and toxicological profile.
Transport and Distribution
Tienilic acid is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to plasma proteins, with more than 98% of the drug being protein-bound . This high degree of protein binding influences its distribution and localization within the body. Tienilic acid is primarily excreted through renal and biliary routes, with significant amounts being excreted unchanged in the urine .
Subcellular Localization
The subcellular localization of tienilic acid is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for its activity as a suicide substrate and inhibitor of these enzymes. The reactive metabolites of tienilic acid can also localize to other subcellular compartments, potentially leading to cellular damage and toxicity .
準備方法
チエニル酸はさまざまな合成経路で合成できます。一般的な方法の1つは、塩基の存在下で2,3-ジクロロフェノールとチオフェン-2-カルボニルクロリドを反応させて2,3-ジクロロ-4-(2-チエニルカルボニル)フェノールを生成する方法です。 この中間体は、次に塩基の存在下でクロロ酢酸と反応させてチエニル酸が生成されます . 工業生産方法では、通常、同様の合成経路が採用されますが、大規模生産に最適化されています。
化学反応の分析
チエニル酸は、次のようないくつかの種類の化学反応を起こします。
酸化: チエニル酸は酸化されてチオフェンスルホキシドを生成しますが、これは非常に求電子性です.
還元: 還元反応により、チエニル酸を対応するアルコール誘導体に変換できます。
置換: チエニル酸は、特にチオフェン環で置換反応を起こすことができます。
これらの反応に使用される一般的な試薬と条件には、酸化剤(過酸化水素など)や還元剤(水素化リチウムアルミニウムなど)が含まれます。 これらの反応から生成される主要な生成物には、チオフェンスルホキシドとアルコール誘導体などがあります .
科学研究への応用
チエニル酸は、その薬物動態と代謝について広く研究されてきました。これは、その尿酸排泄促進作用と利尿作用を理解するための研究に使用されています。さらに、チエニル酸は、チオフェン含有薬物の代謝と毒性を研究するためのモデル化合物として役立ちます。 これは、質量分析法研究で使用されて、その代謝物を特定し、その代謝経路を理解してきました .
類似化合物との比較
Tienilic acid is similar to other loop diuretics like ethacrynic acid. it is unique due to its uricosuric action, which is not commonly found in other diuretics. Similar compounds include:
Ethacrynic acid: Another loop diuretic but lacks uricosuric properties.
Furosemide: A widely used loop diuretic without uricosuric action.
Bumetanide: Another loop diuretic with different pharmacokinetic properties compared to tienilic acid.
Tienilic acid’s unique combination of diuretic and uricosuric properties makes it a valuable compound for research despite its withdrawal from the market due to hepatotoxicity.
特性
IUPAC Name |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHANLSBXUWXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023670 | |
Record name | Ticrynafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-04-9 | |
Record name | Tienilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40180-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticrynafen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tienilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticrynafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tienilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICRYNAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tienilic acid?
A1: Tienilic acid primarily acts as a diuretic by inhibiting the reabsorption of sodium and uric acid in the cortical diluting segment of the distal nephron within the kidney. [] This inhibition leads to increased excretion of sodium, water, and uric acid in the urine, resulting in its diuretic and uricosuric effects. [, ]
Q2: How does tienilic acid's uricosuric effect differ from that of probenecid?
A2: While both tienilic acid and probenecid exhibit uricosuric effects, their mechanisms differ. Tienilic acid primarily inhibits urate reabsorption, while probenecid inhibits both urate reabsorption and secretion, ultimately leading to a greater increase in urinary supersaturation with uric acid and monosodium urate compared to tienilic acid. [, ]
Q3: Does tienilic acid affect renal handling of other electrolytes like potassium?
A3: Yes, tienilic acid can cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] This effect is attributed to increased potassium excretion in the urine due to enhanced sodium delivery to the distal nephron. [] Co-administration with potassium-sparing diuretics or potassium supplements can mitigate this effect. [, , ]
Q4: What is the role of cytochrome P450 2C9 (CYP2C9) in tienilic acid metabolism?
A4: CYP2C9 is the primary enzyme responsible for the 5-hydroxylation of tienilic acid in the liver. [, , , ] This metabolic pathway is significant because it leads to the formation of reactive metabolites that can covalently bind to CYP2C9, leading to its inactivation. [, ]
Q5: How does tienilic acid's interaction with CYP2C9 relate to its hepatotoxicity?
A5: The reactive metabolites generated during tienilic acid metabolism by CYP2C9 are thought to play a key role in its hepatotoxicity. [, , , ] These metabolites can covalently bind to CYP2C9 and other proteins, potentially triggering an immune response and leading to hepatitis in susceptible individuals. [, , , ]
Q6: What is the molecular formula and weight of tienilic acid?
A6: The molecular formula of tienilic acid is C13H8Cl2O4S, and its molecular weight is 331.18 g/mol.
Q7: Is there any spectroscopic data available for tienilic acid?
A7: While specific spectroscopic data is not detailed in the provided research, various spectroscopic techniques were likely employed to characterize tienilic acid and its derivatives. These may include techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []
Q8: How do structural modifications of tienilic acid affect its interaction with CYP2C9?
A8: Research suggests that the presence of an acidic function, such as a carboxylic acid, phenol, or tetrazole, is crucial for tienilic acid's recognition and metabolism by CYP2C9. [] Replacing this acidic function with other moieties significantly reduces or eliminates its binding affinity and metabolism by CYP2C9. []
Q9: How is tienilic acid absorbed and distributed in the body?
A9: Tienilic acid is well-absorbed following oral administration and is extensively bound to plasma proteins, primarily albumin. [] This high protein binding results in lower tissue concentrations compared to plasma concentrations. []
Q10: How is tienilic acid eliminated from the body?
A10: Tienilic acid is rapidly cleared from the body through both metabolism and renal excretion. [] Approximately 30% of the administered dose is excreted unchanged in the urine, while the remaining portion is metabolized, primarily by CYP2C9 in the liver. [, ]
Q11: Does gender affect the pharmacokinetics of tienilic acid?
A11: Yes, there are gender differences in the renal excretion of tienilic acid, with males excreting the drug and its metabolites more efficiently than females. [] This difference in excretion may lead to variations in drug exposure and potentially influence the risk of adverse effects between genders.
Q12: What is the typical dose range of tienilic acid used in clinical trials for hypertension?
A12: Clinical trials evaluating the antihypertensive effect of tienilic acid commonly used a dose range of 250 mg to 500 mg per day. [, , , , , , , , , ]
Q13: What were the main reasons for withdrawing tienilic acid from the market?
A13: Tienilic acid was withdrawn from the market due to a low incidence of severe hepatotoxicity, including cases of fatal hepatic failure, observed in some patients. [, , , , ]
Q14: Were there any other notable adverse effects associated with tienilic acid?
A14: Besides hepatotoxicity, tienilic acid could also cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] Acute gouty attacks were also reported, particularly at the beginning of treatment. [, ]
Q15: How does tienilic acid induce an immune response?
A15: Tienilic acid-induced hepatitis is classified as an autoimmune hepatitis characterized by the presence of anti-liver and -kidney microsomal type 2 (anti-LKM2) autoantibodies in the serum of affected individuals. [, , , ] These antibodies are specifically directed against CYP2C9, the enzyme involved in tienilic acid metabolism. [, , ]
Q16: What is the significance of anti-LKM2 antibodies in the context of tienilic acid-induced hepatitis?
A16: The presence of anti-LKM2 antibodies is considered a specific marker for tienilic acid-induced hepatitis. [, , , ] These antibodies are rarely found in other liver diseases or in individuals exposed to tienilic acid without developing hepatitis. [, ]
Q17: What is the epitope recognized by anti-LKM2 antibodies on CYP2C9?
A17: Research suggests that anti-LKM2 antibodies recognize a complex, conformational epitope on CYP2C9 formed by the interaction of three distinct regions: amino acids 314-322, 345-356, and 439-455. []
Q18: What analytical techniques were used to study the metabolism of tienilic acid?
A18: Various analytical techniques were employed to study tienilic acid metabolism, including high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). [] This technique enabled the identification and characterization of tienilic acid adducts formed with CYP2C9 during its metabolism. []
Q19: How was the covalent binding of tienilic acid metabolites to proteins assessed?
A19: The covalent binding of tienilic acid metabolites to microsomal proteins was assessed by incubating liver microsomes with radiolabeled tienilic acid. [] Following incubation, unbound tienilic acid and its metabolites were removed, and the amount of radioactivity associated with the protein fraction was measured. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。